molecular formula C18H20N2O2 B4051405 3-benzamido-N,N-diethylbenzamide

3-benzamido-N,N-diethylbenzamide

Cat. No.: B4051405
M. Wt: 296.4 g/mol
InChI Key: MQWBMBVSAFKJIC-UHFFFAOYSA-N
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Description

3-benzamido-N,N-diethylbenzamide is a chemical compound of interest in scientific research, particularly in the field of repellent and olfactory studies due to its structural relationship with N,N-diethyl-m-toluamide, commonly known as the insect repellent DEET . DEET is one of the most effective and common active ingredients in insect repellents, used for decades to protect against mosquitoes, ticks, and other biting insects . The exact mechanism of action for DEET is complex and not fully elucidated, but research indicates it interacts with insect olfactory receptors, potentially inhibiting the detection of host odors or activating avoidance pathways . The modification in the structure of this compound, with an additional benzamido group, may be investigated for its effects on binding affinity, selectivity, and efficacy against various insect species. This compound is intended for research use only (RUO) to explore these and other structure-activity relationships, with the goal of understanding sensory biology or developing new active compounds. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-benzamido-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-11-8-12-16(13-15)19-17(21)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWBMBVSAFKJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamido-N,N-diethylbenzamide typically involves the condensation of 3-aminobenzamide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used include copper-based metal-organic frameworks, which promote oxidative coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzamido-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Benzamido-N,N-diethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N,N-diethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

2-Benzoyl-N,N-diethylbenzamide (BDB)

  • Molecular Formula: C₁₇H₁₉NO₂ .
  • Structural Differences : BDB substitutes the benzamido group with a benzoyl group (–CO–C₆H₅) at the second position.
  • Polymorphism : BDB exhibits three polymorphic forms (I, II, III) with distinct crystal packing due to variations in torsion angles (e.g., dihedral angles between phenyl and diethylamide groups decrease from 82.2° in form I to ~41° in forms II/III). These differences influence solubility and thermal stability, critical for formulation in drug delivery .
  • Synthesis : Synthesized in 77% yield via a route involving nucleophilic substitution and recrystallization .

3-Chloro-N,N-diethylbenzamide

  • Molecular Formula: C₁₁H₁₄ClNO .
  • Substituent Effects : The chlorine atom at the third position increases lipophilicity (logP ~2.5 estimated) compared to the polar benzamido group in the target compound. This enhances membrane permeability but may reduce aqueous solubility .
  • Applications : Serves as a scaffold in medicinal chemistry due to its modular structure .

3-Amino-N,N-dibenzylbenzamide

  • Molecular Formula : C₂₁H₂₀N₂O .
  • Functional Group: An amino (–NH₂) group replaces the benzamido moiety, enabling hydrogen bonding with biological targets.
  • Synthetic Efficiency : Achieves a 95% yield via optimized condensation reactions, highlighting superior synthetic accessibility compared to the target compound’s multi-step synthesis .

3-Methoxy-N,N-dimethylbenzamide

  • Molecular Formula: C₁₀H₁₃NO₂ .
  • Electronic Effects : The methoxy (–OCH₃) group is electron-donating, contrasting with the electron-withdrawing benzamido group. This alters reactivity in electrophilic substitution reactions and metabolic stability .

Q & A

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer : Normalize data to cell doubling times and membrane permeability (measured via trypan blue exclusion). Use multi-omics approaches (transcriptomics/proteomics) to identify cell-specific target expression (e.g., differential CYP450 activity). Include positive controls (e.g., doxorubicin) and replicate across ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.